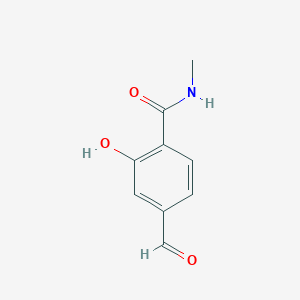
4-Formyl-2-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzamide, featuring a formyl group at the fourth position, a hydroxyl group at the second position, and a methyl group attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing benzamide derivatives involves the direct condensation of benzoic acids and amines. For this compound, the starting materials would be 4-formyl-2-hydroxybenzoic acid and N-methylamine.
Oxidative Diazotization: Another method involves the oxidative diazotization of 2-hydroxy-4-methoxy-5-amino-benzyl, followed by reductive elimination to yield the desired product.
Industrial Production Methods: Industrial production methods for benzamide derivatives often involve scalable and eco-friendly processes. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids, is favored for their efficiency and reduced environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form 4-hydroxymethyl-2-hydroxy-N-methylbenzamide.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 4-Carboxy-2-hydroxy-N-methylbenzamide.
Reduction: 4-Hydroxymethyl-2-hydroxy-N-methylbenzamide.
Substitution: Various substituted benzamides depending on the reagent used.
Scientific Research Applications
4-Formyl-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Formyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
4-Hydroxy-N-methylbenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formyl-N-methylbenzamide: Lacks the hydroxyl group, which reduces its hydrogen bonding capability.
2-Hydroxy-N-methylbenzamide: Lacks the formyl group, affecting its reactivity and binding properties.
Uniqueness: 4-Formyl-2-hydroxy-N-methylbenzamide is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and binding properties. This dual functionality makes it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4-formyl-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9NO3/c1-10-9(13)7-3-2-6(5-11)4-8(7)12/h2-5,12H,1H3,(H,10,13) |
InChI Key |
OIARIGYPUHRPLG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















